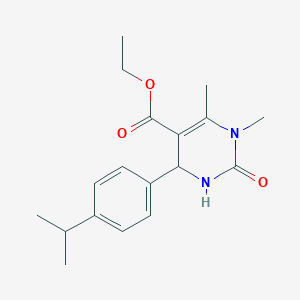

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.: 219814-72-9

Cat. No.: VC2473363

Molecular Formula: C18H24N2O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219814-72-9 |

|---|---|

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | ethyl 3,4-dimethyl-2-oxo-6-(4-propan-2-ylphenyl)-1,6-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C18H24N2O3/c1-6-23-17(21)15-12(4)20(5)18(22)19-16(15)14-9-7-13(8-10-14)11(2)3/h7-11,16H,6H2,1-5H3,(H,19,22) |

| Standard InChI Key | DPSPJMMXKGXNMR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C |

Introduction

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is specifically modified with an ethyl ester group, a 4-isopropylphenyl group, and two methyl groups attached to the pyrimidine ring.

Chemical Formula and Molecular Weight

-

Molecular Formula: CHNO

-

Molecular Weight: Approximately 340 g/mol

Synonyms and Identifiers

-

CAS Number: 219814-72-9

-

Product Number: A176091

Synthesis and Preparation

The synthesis of Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves condensation reactions between appropriate pyrimidine precursors and 4-isopropylbenzaldehyde derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired yield.

Applications and Potential Uses

Pyrimidine derivatives, including Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, are of interest in pharmaceutical and chemical industries due to their potential biological activities. These compounds can exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

Data Table: Comparison of Related Pyrimidine Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 198826-86-7 | 226.27 | Pharmaceutical research |

| Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 50628-42-7 | 274.31 | Anticancer studies |

| Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 5937-24-6 | 278.29 | Pharmaceutical applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume